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Compound of Interest

Compound Name: 2-Methoxydecanoic acid
CAS No.: 66018-29-9
Cat. No.: B14473127
Get Quote
. J

Executive Summary & Compound Profile

2-Methoxydecanoic acid (2-MDA) is a synthetic

-methoxylated fatty acid derivative. Unlike canonical fatty acids, the introduction of a methoxy
group at the

-carbon (C2) significantly alters its physicochemical properties, enhancing metabolic stability
against

-oxidation and increasing antimicrobial potency, particularly against mycobacteria.

This guide provides a definitive reference for the identification of 2-MDA using Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The
data presented here allows for the differentiation of 2-MDA from its non-methoxylated parent
(decanoic acid) and its methyl ester analogs.

Compound Identity
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Parameter Detail

IUPAC Name 2-Methoxydecanoic acid

Molecular Formula

Molecular Weight 202.29 g/mol
CAS Registry Derivative of 2-hydroxydecanoic acid
Physical State Viscous oil or low-melting solid (at RT)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the

-methoxy substitution. The electronegative oxygen at C2 deshields both the C2 nucleus and
the attached proton, creating distinct diagnostic shifts.

H NMR Analysis (400 MHz, )

The proton spectrum is characterized by the diagnostic singlet of the methoxy group and the
downfield shift of the

-proton.
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C NMR Analysis (100 MHz, )

The carbon spectrum confirms the backbone structure. The C2 signal is the most critical

indicator of successful

-functionalization.
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Infrared (IR) Spectroscopy

IR analysis is used primarily to confirm the presence of the carboxylic acid headgroup and the
ether linkage, distinguishing the free acid from ester derivatives.[1][2]

Key Absorption Bands[1][2][3][4][5]

o O-H Stretch (Acid): A broad, intense band spanning 3300-2500 cm
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. This "bearded" shape often overlaps with C-H stretches and is diagnostic of the hydrogen-
bonded carboxylic acid dimer.[3]

e C=0 Stretch (Acid): Strong band at 1710-1715 cm

e C-O-C Stretch (Ether): Distinct bands in the 1100-1150 cm

region, corresponding to the methoxy ether linkage. This differentiates 2-MDA from simple
fatty acids.

e C-H Stretch (Alkyl): Sharp peaks at 2920 cm

(asymmetric) and 2850 cm

(symmetric) arising from the long aliphatic chain.

Mass Spectrometry (MS) & Fragmentation Logic

Mass spectrometry of

-substituted fatty acids follows specific fragmentation pathways driven by the stability of the
heteroatom-stabilized carbocations.

lonization Strategy

o Method: Electron Impact (El, 70 eV) or Electrospray lonization (ESI) in negative mode (
).
e Molecular lon (

): m/z 202 (Weak in El, prominent as

m/z 201 in ESI).

Fragmentation Pathway (EI)

The fragmentation is dominated by

-cleavage and McLafferty-type rearrangements modified by the methoxy group.[4]
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e -Cleavage (Loss of COOH): Cleavage of the C1-C2 bond is favored, generating a
resonance-stabilized oxonium ion.

o (
).
o Note: This is often a high-abundance fragment for

-methoxy acids.

o McLafferty Rearrangement: While typical for fatty acids (yielding m/z 60), the substitution at
C2 alters the mass. The migration of a

-hydrogen to the carbonyl oxygen typically yields a fragment containing the
-substituent.

o Fragment:

is unlikely due to the acid group; instead, the rearrangement often leads to loss of the
alkene chain or specific low MW ions like m/z 75 or 88 depending on precise geometry.

o Methoxy Group Loss:

Visualizing the Fragmentation Logic

The following diagram illustrates the critical fragmentation pathways used to validate the
structure of 2-Methoxydecanoic acid.
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Figure 1: Primary EI-MS fragmentation pathways for 2-Methoxydecanoic acid. The formation
of the m/z 157 ion via alpha-cleavage is a diagnostic signature.

Experimental Protocols
Sample Preparation for NMR

To ensure sharp resolution of the
-proton coupling:
e Solvent: Use high-quality

(99.8% D) neutralized with basic alumina or silver foil to prevent acid-catalyzed exchange of
the methoxy group, although the ether is generally stable.

e Concentration: Dissolve 10-20 mg of 2-MDA in 0.6 mL solvent.
o Reference: Calibrate to residual

at 7.26 ppm (
H) and 77.16 ppm (

C).
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Derivatization for GC-MS

Direct GC analysis of free fatty acids leads to peak tailing. Methylation is NOT recommended
as it converts the compound to methyl 2-methoxydecanoate, confusing the spectral
interpretation (ester vs. ether methoxy).

 Recommended Protocol: Silylation using BSTFA (N,O-Bis(trimethylsilyhtrifluoroacetamide).
e Reaction: Incubate 1 mg sample + 50
L BSTFA + 50

L Pyridine at 60°C for 30 mins.

e Result: This yields the TMS-ester, shifting the molecular ion to m/z 274, allowing distinct
separation from impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Methoxydecanoic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14473127/docs#spectroscopic-characterization-of-2-
methoxydecanoic-acid-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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